N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chiral Separation and Absolute Configuration Assignment
Research has demonstrated the potential of related thienopyrimidine compounds as A3 adenosine receptor antagonists, highlighting their significance in medicinal chemistry. The chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, including those with structural similarities to the compound , has been achieved through high-performance liquid chromatography (HPLC). Optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectroscopies, coupled with Density Functional Theory (DFT) calculations, facilitated the full assignment of absolute configurations for these compounds, underscoring the intricacies of their stereochemical properties (Rossi et al., 2016).
Structural Analysis through Crystallography
Further insight into the structural dimensions of similar thienopyrimidine derivatives has been gained through crystallographic studies. The detailed analysis provided by X-ray crystallography reveals the folded conformation about the methylene C atom of the thioacetamide bridge in these compounds, with intramolecular N—H⋯N hydrogen bonds stabilizing this folded conformation. This structural information is vital for understanding the molecular interactions and the potential biological activities of these compounds (Subasri et al., 2016).
Antimicrobial Activity and Novel Derivative Synthesis
The synthesis and evaluation of novel thienopyrimidine linked rhodanine derivatives demonstrate significant antimicrobial properties. By employing a condensation reaction, a new series of derivatives was prepared, showing potent antibacterial potency against various bacterial strains with minimum inhibitory concentrations (MICs) competitive with standard treatments. This research underscores the therapeutic potential of thienopyrimidine derivatives in addressing bacterial infections (Kerru et al., 2019).
Dual Inhibitory Activity on Cancer Targets
The exploration of thienopyrimidine compounds extends into their application as dual inhibitors of key enzymes in cancer progression, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, through their potent inhibitory action, offer a promising avenue for cancer therapy, highlighting the versatility and potential of thienopyrimidine derivatives in medicinal chemistry (Gangjee et al., 2008).
Properties
IUPAC Name |
N-benzyl-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c23-22(24,25)31-16-8-6-15(7-9-16)28-20(30)19-17(10-11-32-19)27-21(28)33-13-18(29)26-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCDDLPSWORTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.